molecular formula C9H11F2NO2S B2366501 N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411312-01-9

N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2366501
CAS No.: 2411312-01-9
M. Wt: 235.25
InChI Key: OOTAWQURURQIDD-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C10H13FNO2S It is characterized by the presence of a fluorophenyl group, an ethyl group, a methylsulfamoyl group, and a fluoride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 4-fluoroacetophenone with methylamine and sulfuryl fluoride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The process can be summarized as follows:

    Step 1: 4-Fluoroacetophenone is reacted with methylamine in the presence of a base to form N-[1-(4-Fluorophenyl)ethyl]-N-methylamine.

    Step 2: The resulting amine is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides or sulfides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.

    Oxidation: Products include sulfonic acids and sulfonamides.

    Reduction: Products include sulfonyl hydrides and sulfides.

Scientific Research Applications

N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving enzyme dysregulation.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of enzymes by forming a covalent bond with the active site serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include serine proteases and other enzymes with active site serine residues.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
  • N-[1-(4-Bromophenyl)ethyl]-N-methylsulfamoyl fluoride
  • N-[1-(4-Methylphenyl)ethyl]-N-methylsulfamoyl fluoride

Uniqueness

N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-N-methylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTAWQURURQIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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